
3-(2,2-Dimethylpropylidene)-2-methylidenecyclohexan-1-ol;3-(2,2-dimethylpropylidene)-4-methylidenecyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Omalizumab is a recombinant DNA-derived humanized monoclonal antibody that specifically targets and binds to immunoglobulin E (IgE). It is primarily used to treat severe allergic asthma, chronic idiopathic urticaria, and nasal polyps . Omalizumab works by inhibiting the binding of IgE to its receptors on mast cells and basophils, thereby preventing the release of inflammatory mediators that cause allergic reactions .
Méthodes De Préparation
Omalizumab is produced using suspension cell culture techniques with a Chinese Hamster Ovary (CHO) cell line . The production process involves the expression of the monoclonal antibody in CHO cells, followed by purification and formulation into a powder for injection . The industrial production of omalizumab requires stringent conditions to ensure the stability and efficacy of the final product.
Analyse Des Réactions Chimiques
Omalizumab, being a monoclonal antibody, does not undergo typical small molecule chemical reactions such as oxidation, reduction, or substitution. Instead, its primary interactions are with biological molecules, specifically IgE. The binding of omalizumab to IgE prevents IgE from interacting with its receptors on immune cells, thereby inhibiting the allergic response . The major product of this interaction is the formation of an omalizumab-IgE complex, which is then cleared from the circulation.
Applications De Recherche Scientifique
Omalizumab has a wide range of scientific research applications, particularly in the fields of medicine and biology. It is used to study and treat various allergic conditions, including asthma, chronic idiopathic urticaria, and nasal polyps . In clinical research, omalizumab has been shown to improve asthma control, reduce exacerbations, and decrease the need for corticosteroids . Additionally, it is being investigated for its potential use in treating other IgE-mediated conditions, such as food allergies .
Mécanisme D'action
Omalizumab exerts its effects by binding to the C-epsilon-3 locus of IgE, the domain at which IgE binds to its high-affinity receptor (Fc-epsilon-RI) on mast cells and basophils . By neutralizing free IgE, omalizumab reduces the levels of circulating IgE and prevents it from interacting with Fc-epsilon-RI. This leads to a decrease in the activation and release of inflammatory mediators, thereby mitigating allergic reactions .
Comparaison Avec Des Composés Similaires
Omalizumab is unique among monoclonal antibodies due to its specific targeting of IgE. Other biologic therapies for severe asthma include mepolizumab, reslizumab, and benralizumab, which target interleukin-5 (IL-5) or its receptor . Dupilumab targets the interleukin-4 receptor and is effective in treating nasal polyposis and atopic dermatitis . Tezepelumab, an anti-thymic stromal lymphopoietin (TSLP) monoclonal antibody, has also shown promise in reducing asthma exacerbations . Each of these biologics has distinct mechanisms of action and is chosen based on the specific characteristics and needs of the patient.
Propriétés
Numéro CAS |
9055-70-3 |
|---|---|
Formule moléculaire |
C48H80O4 |
Poids moléculaire |
721.1 g/mol |
Nom IUPAC |
3-(2,2-dimethylpropylidene)-2-methylidenecyclohexan-1-ol;3-(2,2-dimethylpropylidene)-4-methylidenecyclohexan-1-ol |
InChI |
InChI=1S/4C12H20O/c2*1-9-5-6-11(13)7-10(9)8-12(2,3)4;2*1-9-10(8-12(2,3)4)6-5-7-11(9)13/h4*8,11,13H,1,5-7H2,2-4H3 |
Clé InChI |
UMDARFJWVLMIOM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C=C1CCCC(C1=C)O.CC(C)(C)C=C1CCCC(C1=C)O.CC(C)(C)C=C1CC(CCC1=C)O.CC(C)(C)C=C1CC(CCC1=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5R,6S,7R)-5-(Hydroxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d]thiazole-6,7-diol](/img/structure/B13386407.png)
![2,2-dimethyl-6-methylidene-5-propan-2-ylpiperidine;2,2-dimethyl-5-methylidene-4-propan-2-ylpyrrolidine;5-methylidene-6-propan-2-yl-4-azaspiro[2.5]octane;2-methylidene-3-propan-2-ylpiperidine;6-propan-2-yl-4-azaspiro[2.4]heptan-5-one](/img/structure/B13386412.png)

![(5-Bromo-2-chlorophenyl)-[4-(oxolan-3-yloxy)phenyl]methanone](/img/structure/B13386429.png)
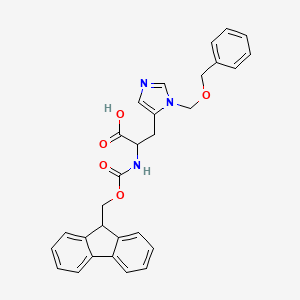
![(7R,7aS)-7-ethyl-3,3-dimethyl-1,6,7,7a-tetrahydropyrrolo[1,2-c]oxazol-5-one](/img/structure/B13386447.png)
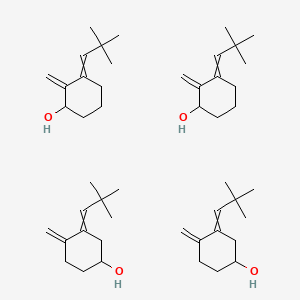
![4-[18-(4-Hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol](/img/structure/B13386461.png)
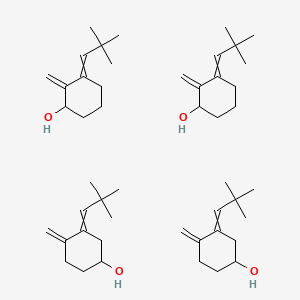
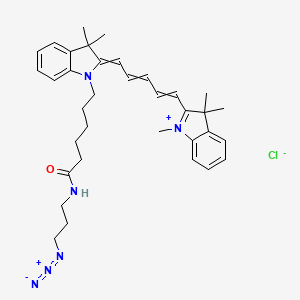
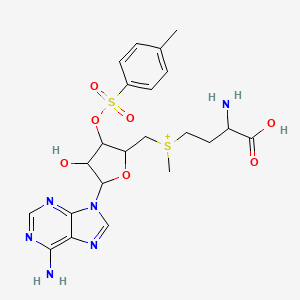
![2-Amino-5-(diaminomethylideneamino)pentanoic acid;2-[4-(2-methylpropyl)phenyl]propanoic acid](/img/structure/B13386496.png)
![N'-hydroxy-N-[3-(1H-indol-3-yl)-1-(methylamino)-1-oxopropan-2-yl]-2-(2-methylpropyl)butanediamide](/img/structure/B13386509.png)
![2,2-Dimethyl-4-oxo-3a,5,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrole-6-carboxylic acid](/img/structure/B13386515.png)
